8-Iodo-N4-methylquinoline-3,4-diamine
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Overview
Description
8-Iodo-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H10IN3 and a molecular weight of 299.11 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and a methyl group attached to a quinoline ring.
Preparation Methods
The synthesis of 8-Iodo-N4-methylquinoline-3,4-diamine involves several steps. One common method includes the iodination of N4-methylquinoline-3,4-diamine. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the quinoline ring . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
8-Iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various other functional groups into the molecule.
Scientific Research Applications
8-Iodo-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of quinoline derivatives with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-Iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The iodine atom and the quinoline ring structure play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
8-Iodo-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine: This compound has a similar structure but includes a fluorine atom, which may alter its chemical properties and reactivity.
8-Iodo-4-N-methylquinoline-3,4-diamine: Another closely related compound with slight variations in the position of the methyl group.
Properties
Molecular Formula |
C10H10IN3 |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
8-iodo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10IN3/c1-13-10-6-3-2-4-7(11)9(6)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
QWMHHJHOWKDEOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC=C(C2=NC=C1N)I |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.